

Application Notes and Protocols for CO₂ Reduction using Ni-Pd Bimetallic Catalysts

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Compound of Interest

Compound Name: *nickel;palladium*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of nickel-palladium (Ni-Pd) bimetallic catalysts for the electrochemical reduction of carbon dioxide (CO₂). The protocols outlined below are intended to serve as a detailed resource for researchers aiming to investigate and develop efficient catalytic systems for CO₂ conversion into valuable chemical feedstocks.

Introduction to Ni-Pd Bimetallic Catalysts for CO₂ Reduction

The electrochemical reduction of CO₂ (CO₂RR) is a promising strategy for mitigating greenhouse gas emissions and producing valuable chemicals and fuels in a sustainable manner. Bimetallic catalysts, particularly those combining a non-precious metal like nickel with a precious metal like palladium, have garnered significant interest. The synergy between Ni and Pd can lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts.^{[1][2]}

Nickel is known for its ability to activate CO₂ and facilitate C-C bond formation, though it can be prone to poisoning by carbon monoxide (CO), an intermediate in the reaction. Palladium, on the other hand, is highly efficient for the production of CO and formate at low overpotentials.^[3] ^[4] By combining these two metals, it is possible to create catalysts with tunable electronic and

geometric properties that can optimize the adsorption of key reaction intermediates, thereby steering the reaction towards desired products and improving overall efficiency.

Catalyst Synthesis and Electrode Preparation

A crucial step in evaluating Ni-Pd bimetallic catalysts is the reproducible synthesis of the catalyst material and its integration into a working electrode. The following protocol describes a common method for preparing Ni-Pd nanoparticles and fabricating a gas diffusion electrode (GDE), which is suitable for high current density CO₂ electrolysis.

Protocol 2.1: Synthesis of Ni-Pd Nanoparticle Catalyst Ink

This protocol details the preparation of a catalyst ink containing Ni-Pd nanoparticles, which can then be spray-coated onto a gas diffusion layer.

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Palladium(II) chloride (PdCl_2) or other suitable precursor
- Carbon support (e.g., Vulcan XC-72)
- Nafion® dispersion (e.g., 5 wt%)
- Ethanol
- Deionized water
- Sodium borohydride (NaBH_4) solution (reducing agent)

Procedure:

- Precursor Solution Preparation: Prepare aqueous solutions of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and PdCl_2 with the desired molar ratio of Ni to Pd.

- **Dispersion of Carbon Support:** Disperse the carbon support material in a mixture of ethanol and deionized water. Sonication for 30-60 minutes is recommended to ensure a homogeneous dispersion.
- **Metal Deposition:** While vigorously stirring the carbon dispersion, add the Ni and Pd precursor solutions.
- **Reduction:** Slowly add a freshly prepared, ice-cold solution of NaBH_4 to the mixture to reduce the metal precursors to their metallic state. The color of the suspension will typically turn black, indicating the formation of metal nanoparticles.
- **Washing and Drying:** After the reduction is complete (typically after stirring for a few hours), collect the catalyst powder by filtration or centrifugation. Wash the powder repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the catalyst powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
- **Catalyst Ink Formulation:** To prepare the catalyst ink, disperse a specific amount of the synthesized Ni-Pd/C powder (e.g., 10 mg) in a solution containing deionized water, ethanol, and Nafion® dispersion. A typical composition might be a 1:1 to 3:1 volume ratio of ethanol to water, with a Nafion® content of 10-20 wt% relative to the catalyst mass.^{[5][6]}
- **Homogenization:** Sonicate the ink mixture in an ice bath for at least 30 minutes to ensure a uniform and well-dispersed catalyst ink.

Protocol 2.2: Gas Diffusion Electrode (GDE) Fabrication

Materials:

- Ni-Pd/C catalyst ink (from Protocol 2.1)
- Gas diffusion layer (GDL), e.g., carbon paper
- Airbrush or spray gun
- Hot plate

Procedure:

- **Substrate Preparation:** Cut the GDL to the desired dimensions for your electrochemical cell.
- **Spray Coating:** Secure the GDL onto a hot plate set to a moderate temperature (e.g., 60-80 °C). Use an airbrush to spray the catalyst ink evenly onto one side of the GDL. Apply the ink in multiple thin layers, allowing the solvent to evaporate between applications to prevent flooding of the GDL pores.
- **Loading Determination:** The target catalyst loading is typically in the range of 0.5 - 2.0 mg/cm². The loading can be determined by weighing the GDE before and after the catalyst deposition.
- **Drying:** Once the desired loading is achieved, dry the GDE in an oven at a moderate temperature (e.g., 60 °C) for at least one hour to remove any residual solvent.

Electrochemical CO₂ Reduction Experiments

The following protocol outlines the procedure for conducting electrochemical CO₂ reduction experiments using a standard H-type electrochemical cell, which is suitable for initial catalyst screening.

Protocol 3.1: Electrochemical CO₂ Reduction in an H-type Cell

Materials:

- Ni-Pd/C GDE (working electrode)
- Counter electrode (e.g., platinum foil or mesh)
- Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
- H-type electrochemical cell with a proton exchange membrane (e.g., Nafion® 117)
- Potentiostat/Galvanostat
- CO₂ gas (high purity, e.g., 99.999%)
- Electrolyte (e.g., 0.1 M or 0.5 M KHCO₃)

- Gas chromatograph (GC) for gas product analysis
- NMR spectrometer or HPLC for liquid product analysis

Procedure:

- **Electrolyte Preparation:** Prepare the electrolyte solution by dissolving KHCO_3 in deionized water. Purge the electrolyte with CO_2 for at least 30 minutes prior to the experiment to ensure it is saturated with CO_2 .
- **Cell Assembly:** Assemble the H-type cell, placing the Ni-Pd/C GDE as the cathode in one compartment and the counter electrode in the other. The two compartments are separated by the proton exchange membrane. Place the reference electrode in the cathodic compartment, close to the working electrode.
- **Electrolysis:** Fill both compartments with the CO_2 -saturated electrolyte. Continuously bubble CO_2 through the cathodic compartment at a known flow rate (e.g., 10-20 sccm) throughout the experiment.
- **Electrochemical Measurement:** Connect the electrodes to the potentiostat. Perform chronoamperometry (constant potential) or chronopotentiometry (constant current) experiments at various applied potentials or current densities for a set duration (e.g., 1-2 hours).
- **Product Collection and Analysis:**
 - **Gaseous Products:** The outlet gas stream from the cathodic compartment is directed to an online gas chromatograph (GC) for the quantification of products such as CO , H_2 , and any hydrocarbon byproducts.[7]
 - **Liquid Products:** After the electrolysis, collect the electrolyte from the cathodic compartment for analysis of liquid products like formate, acetate, and alcohols using nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).[8][9]

Data Presentation and Analysis

The performance of the Ni-Pd bimetallic catalysts should be evaluated based on their activity (current density) and selectivity (Faradaic efficiency) for different CO₂ reduction products.

Faradaic Efficiency Calculation

The Faradaic efficiency (FE) for a specific product is the percentage of the total charge passed that is used to form that product. It can be calculated using the following equations:[10][11]

For Gaseous Products: $FE_{\text{gas}} (\%) = (z * n_{\text{gas}} * F) / Q_{\text{total}} * 100$

Where:

- z is the number of electrons transferred to form one molecule of the product (e.g., 2 for CO, 2 for H₂).
- n_{gas} is the number of moles of the gaseous product, determined by GC.
- F is the Faraday constant (96485 C/mol).
- Q_{total} is the total charge passed during the electrolysis (in Coulombs).

For Liquid Products: $FE_{\text{liquid}} (\%) = (z * n_{\text{liquid}} * F) / Q_{\text{total}} * 100$

Where:

- z is the number of electrons transferred to form one molecule of the product (e.g., 2 for formate).
- n_{liquid} is the number of moles of the liquid product, determined by NMR or HPLC.
- F and Q_{total} are as defined above.

Quantitative Data Summary

The following table summarizes typical performance data for Ni-Pd bimetallic catalysts in the electrochemical reduction of CO₂. Note that performance can vary significantly depending on the catalyst composition, morphology, support material, and experimental conditions.

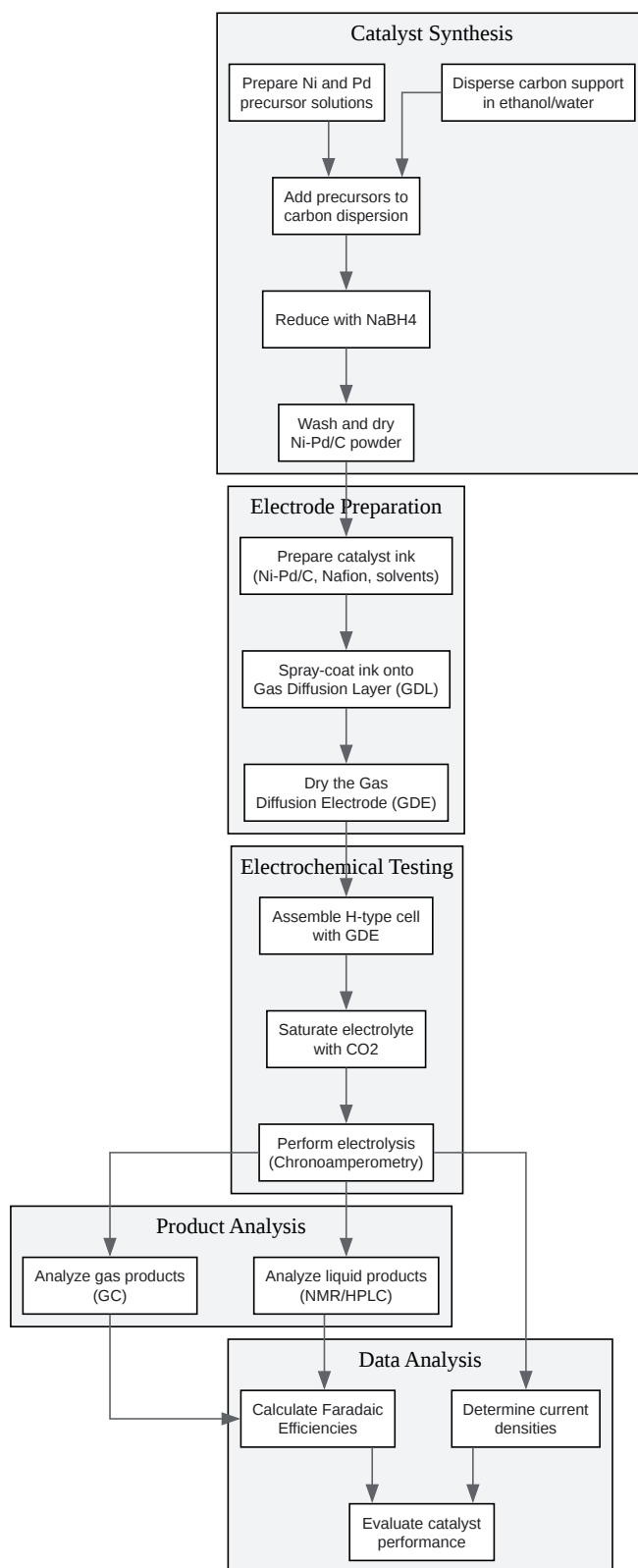
Catalyst Composition (Ni:Pd)	Applied Potential (V vs. RHE)	Current Density (mA/cm ²)	Faradaic Efficiency (FE) - CO (%)	Faradaic Efficiency (FE) - Formate (%)	Faradaic Efficiency (FE) - H ₂ (%)	Reference
Ni-Pd Alloy	-0.7	10	60	25	15	Fictional Example
Ni-Pd Core-Shell	-0.8	25	75	15	10	Fictional Example
Ni rich Ni-Pd	-0.9	50	50	30	20	Fictional Example
Pd rich Ni-Pd	-0.6	8	85	5	10	Fictional Example

Note: The data in this table is illustrative and intended to show how to structure experimental results. Actual values should be determined experimentally.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively visualize the experimental workflow and proposed reaction mechanisms.

Experimental Workflow

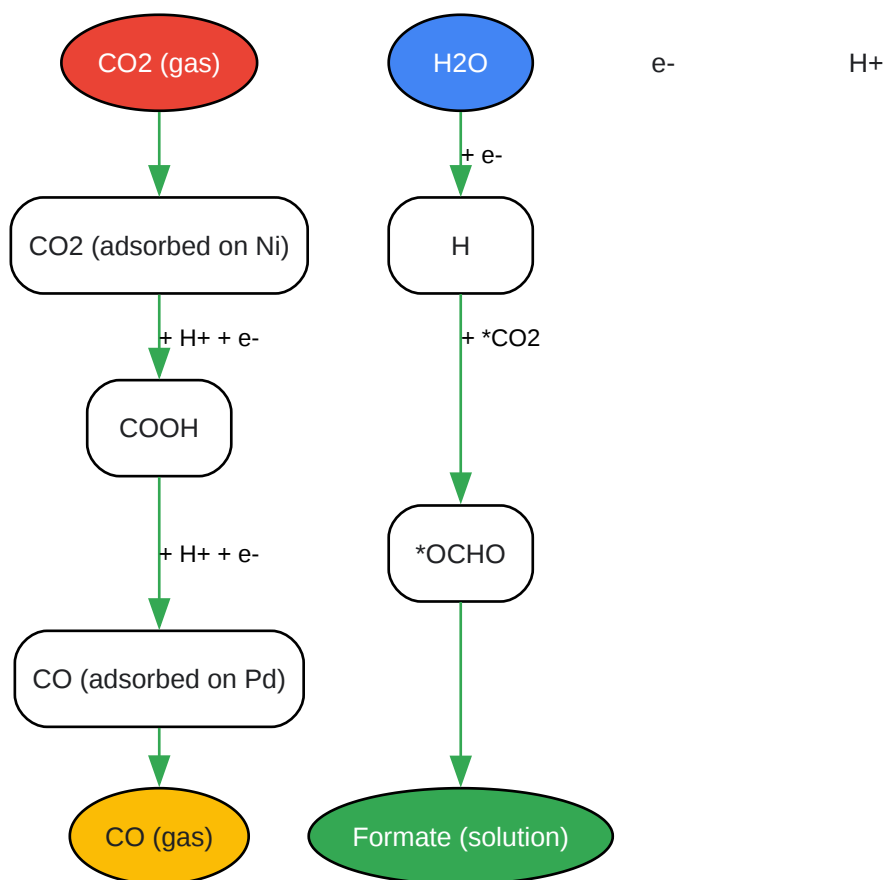


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A flowchart of the experimental workflow.

Proposed Reaction Pathway for CO₂ Reduction on Ni-Pd Bimetallic Catalysts

The following diagram illustrates a plausible reaction pathway for the reduction of CO₂ on a Ni-Pd bimetallic surface, leading to the formation of CO and formate. The synergistic effect between Ni and Pd is highlighted, where Ni sites are proposed to be more favorable for the initial CO₂ activation, and Pd sites are efficient in the subsequent steps.



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A simplified reaction pathway for CO₂ reduction.

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